molecular formula C15H12ClF2N3O B10970303 3-Chloro-7-(difluoromethyl)-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

3-Chloro-7-(difluoromethyl)-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B10970303
M. Wt: 323.72 g/mol
InChI Key: GAADDZMJJQBZQH-UHFFFAOYSA-N
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Description

3-[3-CHLORO-7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-CHLORO-7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely recognized for its efficiency in forming carbon-carbon bonds. This reaction involves the coupling of 3-bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with phenyl boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

For industrial-scale production, the same Suzuki–Miyaura cross-coupling reaction can be employed with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[3-CHLORO-7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and difluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Properties

Molecular Formula

C15H12ClF2N3O

Molecular Weight

323.72 g/mol

IUPAC Name

3-chloro-7-(difluoromethyl)-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H12ClF2N3O/c1-8-13(16)15-19-11(7-12(14(17)18)21(15)20-8)9-4-3-5-10(6-9)22-2/h3-7,14H,1-2H3

InChI Key

GAADDZMJJQBZQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Cl)C3=CC(=CC=C3)OC)C(F)F

Origin of Product

United States

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